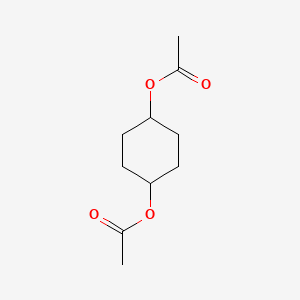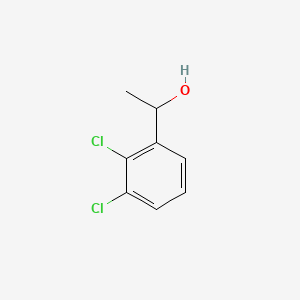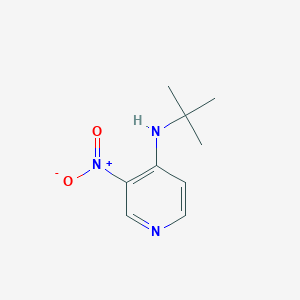
2-Aminopropiophenone hydrochloride
説明
2-Aminopropiophenone hydrochloride, also known as 2-APP, is a compound with the molecular formula C9H12ClNO . It is a propiophenone substituted at the beta-carbon by an amino group . It is functionally related to a propiophenone .
Molecular Structure Analysis
The molecular weight of 2-Aminopropiophenone hydrochloride is 185.65 g/mol . The InChI string isInChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H . The canonical SMILES is CC(C(=O)C1=CC=CC=C1)N.Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Aminopropiophenone hydrochloride include a molecular weight of 185.65 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .科学的研究の応用
Synthesis and Photoinitiator Application
2-Aminopropiophenone hydrochloride has been utilized in the synthesis of water-soluble photoinitiators. Research demonstrated the successful synthesis of four new α-aminopropiophenone hydrochlorides from acetanilide, showing good water solubility and activity as photoinitiators (Xie Chuan, 2005).
Role in Arylation Reactions
In the field of organic chemistry, 2-Aminopropiophenone hydrochloride plays a critical role in arylation reactions. One study detailed the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, showcasing a unique multiple arylation process (H. Wakui et al., 2004).
Application in Drug Synthesis
This compound is also significant in the synthesis of pharmaceutical drugs. For instance, it has been involved in the one-pot synthesis of bupropion, an antidepressant drug (D. Perrine et al., 2000).
Antidepressant Activity Research
Further, 2-Aminopropiophenone hydrochloride derivatives have been synthesized and tested for their antidepressant activities. One such study synthesized 2-aryl-3-methyl-5-phenylmorpholine compounds, demonstrating their efficacy in antidepressant activities (Xiao Xin, 2007).
Structural and Energetic Studies
Additionally, studies have investigated the structural and energetic aspects of 2-Aminopropiophenone hydrochloride compounds. For example, research on a bupropion hydrochloride polymorph, a derivative of 2-Aminopropiophenone, explored its crystalline structure and stability (E. Maccaroni et al., 2012).
Analgesic and Antimicrobial Activities
The compound has also been linked to the development of novel isoxazole derivatives with significant analgesic and antimicrobial activities (S. Sahu et al., 2009).
Role in Electropolymerization
In the field of material science, electropolymerization studies involving 2-aminophenol, which is structurally related to 2-Aminopropiophenone hydrochloride, have been conducted. This research focused on the formation of films on various electrodes, which can be significant in materials protection (A. Guenbour et al., 2000).
Safety and Hazards
作用機序
Target of Action
2-Aminopropiophenone hydrochloride, also known as S(-)-Cathinone hydrochloride , is a monoamine alkaloid . It is closely related to ephedrine, cathine, and other amphetamines . The primary targets of this compound are the norepinephrine and dopamine neurotransmitter systems . These systems play crucial roles in regulating mood, attention, and the body’s response to stress and reward.
Mode of Action
2-Aminopropiophenone hydrochloride acts as a potent releaser of norepinephrine and dopamine . It stimulates the release of these neurotransmitters and inhibits their reuptake in the central nervous system . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged neuron signaling and enhanced stimulation of the post-synaptic neuron.
Result of Action
The increased levels of norepinephrine and dopamine in the brain due to the action of 2-Aminopropiophenone hydrochloride can lead to a range of effects. These include increased alertness, euphoria, enhanced mood, and increased energy . .
特性
IUPAC Name |
2-amino-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZCAKYHISJOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5265-18-9 (Parent) | |
| Record name | Propiophenone, 2-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016735196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID201347679 | |
| Record name | DL-Cathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopropiophenone hydrochloride | |
CAS RN |
16735-19-6 | |
| Record name | 1-Propanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16735-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiophenone, 2-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016735196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC166465 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Cathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



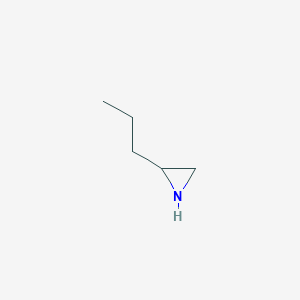

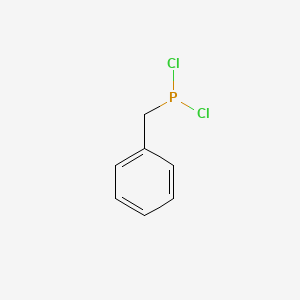
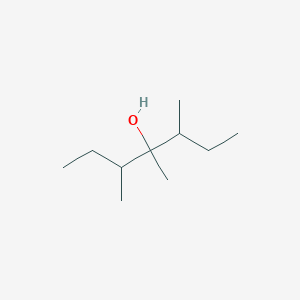
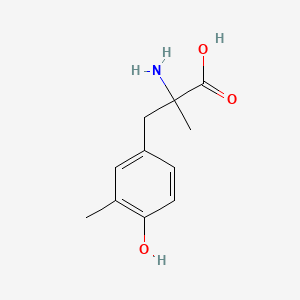
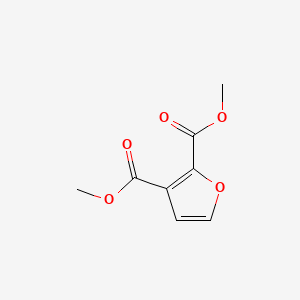

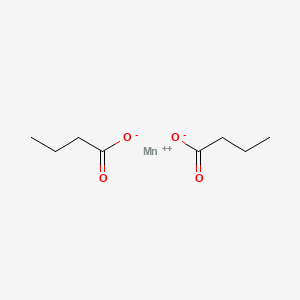

![4-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1633825.png)
![3-[(4-chlorophenyl)methylidene]-1H-indol-2-one](/img/structure/B1633826.png)
